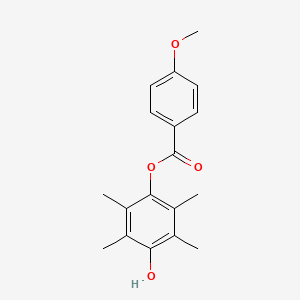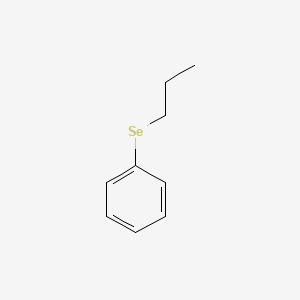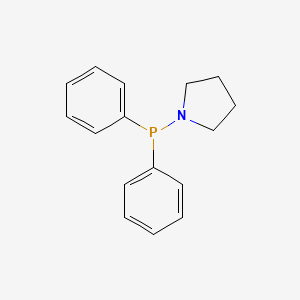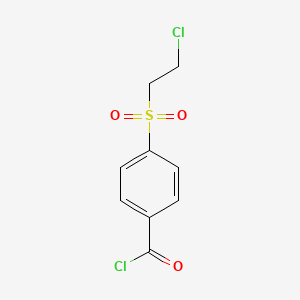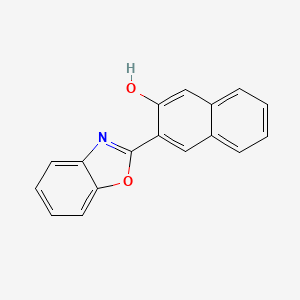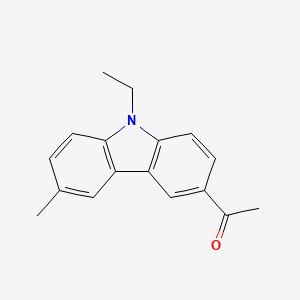![molecular formula C6H9N3O2 B14713674 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- CAS No. 13850-44-7](/img/structure/B14713674.png)
2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- is a heterocyclic organic compound that features a pyrimidinone core with a 2-hydroxyethylamino substituent at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- typically involves the reaction of a pyrimidinone derivative with an appropriate 2-hydroxyethylamine. One common method includes the nucleophilic substitution of a halogenated pyrimidinone with 2-hydroxyethylamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.
Analyse Des Réactions Chimiques
Types of Reactions: 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce dihydropyrimidinones.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is utilized in the development of functional materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as inhibiting viral replication or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
4-Hydroxy-2-quinolones: Used in the synthesis of fused ring systems and display different tautomeric forms.
Bendamustine Related Compound E: A derivative with applications in cancer treatment.
Uniqueness: 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
13850-44-7 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
6-(2-hydroxyethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O2/c10-4-3-7-5-1-2-8-6(11)9-5/h1-2,10H,3-4H2,(H2,7,8,9,11) |
Clé InChI |
PZFALWYVCMDOBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N=C1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
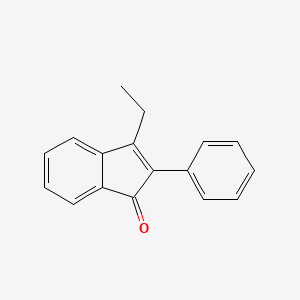

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)


